1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
- The furan and thiophene rings are introduced through a series of coupling reactions. For instance, a Suzuki coupling reaction can be employed to attach the thiophene ring to the furan ring.
- Reaction conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are commonly used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common route includes:
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Formation of the Imidazole Ring:
- Starting with a precursor such as 1-methylimidazole, the sulfonamide group is introduced using sulfonyl chloride under basic conditions.
- Reaction conditions: Typically, a base like triethylamine is used in an organic solvent such as dichloromethane at low temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
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Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Major products: Sulfoxides or sulfones.
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Reduction: The sulfonamide group can be reduced to an amine.
- Common reagents: Reducing agents like lithium aluminum hydride.
- Major products: Corresponding amines.
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Substitution: The hydrogen atoms on the heterocyclic rings can be substituted with various functional groups.
- Common reagents: Halogenating agents, alkylating agents.
- Major products: Substituted derivatives with different functional groups.
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure, which may interact with biological targets.
- Investigated for antimicrobial, antifungal, and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in disease pathways, where the compound binds to active sites or allosteric sites, altering the function of the target protein.
Comparison with Similar Compounds
- 1-Methyl-N-(furan-2-ylmethyl)-1H-imidazole-4-sulfonamide
- 1-Methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide
Comparison:
Structural Differences: The presence of both furan and thiophene rings in 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide provides a unique electronic and steric environment compared to compounds with only one of these rings.
Reactivity: The combination of these rings may result in different reactivity patterns, making it more versatile in certain synthetic applications.
Biological Activity: The dual-ring structure might enhance binding affinity and specificity towards biological targets, potentially leading to more potent biological effects.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-7-13(14-9-16)21(17,18)15-6-11-2-3-12(19-11)10-4-5-20-8-10/h2-5,7-9,15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETFVQXJKUZRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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